6-(tert-butyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole
Overview
Description
6-(tert-butyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that features an imidazo[1,2-b]pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-butyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes:
Starting Materials: tert-butyl-substituted hydrazine and cyclopropylmethyl ketone.
Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Cyclization: The intermediate formed undergoes cyclization to yield the imidazo[1,2-b]pyrazole core.
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes:
Catalysts: Use of efficient catalysts to increase yield.
Automation: Automated reaction setups to ensure consistency and scalability.
Purification: Advanced purification techniques such as crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
6-(tert-butyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction using agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted imidazo[1,2-b]pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-(tert-butyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole involves:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways: Modulation of biochemical pathways, potentially affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1H-imidazo[1,2-b]pyrazole: The parent compound without substitutions.
6-(tert-butyl)-1H-imidazo[1,2-b]pyrazole: Lacks the cyclopropylmethyl group.
1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole: Lacks the tert-butyl group.
Uniqueness
6-(tert-butyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole is unique due to the presence of both tert-butyl and cyclopropylmethyl groups, which may enhance its stability, reactivity, and biological activity compared to its analogs.
Properties
IUPAC Name |
6-tert-butyl-1-(cyclopropylmethyl)imidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3/c1-13(2,3)11-8-12-15(9-10-4-5-10)6-7-16(12)14-11/h6-8,10H,4-5,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIFPIFLOLYJLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C=CN(C2=C1)CC3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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